Cas no 84627-30-5 (N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride)

N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride 化学的及び物理的性質
名前と識別子
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- N-Benzyloxy-1,5-pentanediamine dihydrochloride
- 5-((Benzyloxy)amino)pentan-1-amine dihydrochloride
- N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride
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- インチ: 1S/C12H20N2O.2ClH/c13-9-5-2-6-10-14-15-11-12-7-3-1-4-8-12;;/h1,3-4,7-8,14H,2,5-6,9-11,13H2;2*1H
- InChIKey: RZLMKYOUYYACQP-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O(CC1C=CC=CC=1)NCCCCCN
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 136
- トポロジー分子極性表面積: 47.3
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P335518-5mg |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride |
84627-30-5 | 5mg |
$ 75.00 | 2023-09-06 | ||
TRC | P335518-10mg |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride |
84627-30-5 | 10mg |
$ 127.00 | 2023-09-06 | ||
TRC | P335518-50mg |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride |
84627-30-5 | 50mg |
$529.00 | 2023-05-17 | ||
TRC | P335518-25mg |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride |
84627-30-5 | 25mg |
$ 276.00 | 2023-09-06 | ||
TRC | P335518-100mg |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride |
84627-30-5 | 100mg |
$1022.00 | 2023-05-17 | ||
TRC | P335518-250mg |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride |
84627-30-5 | 250mg |
$2256.00 | 2023-05-17 |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride 関連文献
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Yaqin Fan,Jingjing Shen,Zhi Liu,Kunyu Xia,Weiming Zhu,Peng Fu Nat. Prod. Rep. 2022 39 1305
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7. Investigating Moorella thermoacetica metabolism with a genome-scale constraint-based metabolic modelM. Ahsanul Islam,Karsten Zengler,Elizabeth A. Edwards,Radhakrishnan Mahadevan,Gregory Stephanopoulos Integr. Biol. 2015 7 869
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Shanteri Singh,George N. Phillips Jr.,Jon S. Thorson Nat. Prod. Rep. 2012 29 1201
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9. Strand-specific RNA-seq analysis of the Lactobacillus delbrueckii subsp. bulgaricus transcriptomeHuajun Zheng,Enuo Liu,Tao Shi,Luyi Ye,Tomonobu Konno,Munehiro Oda,Zai-Si Ji Mol. BioSyst. 2016 12 508
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Joris Beld,Eva C. Sonnenschein,Christopher R. Vickery,Joseph P. Noel,Michael D. Burkart Nat. Prod. Rep. 2014 31 61
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochlorideに関する追加情報
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride (CAS No. 84627-30-5): A Versatile Compound in Modern Pharmacological Research
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride, with the CAS No. 84627-30-5, is a multifunctional organic compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of pentanediamine derivatives, characterized by its unique molecular structure and functional groups. Its chemical formula, C10H18N2O2·2HCl, highlights the presence of amine groups, phenylmethoxy moieties, and hydrochloride salts, which collectively contribute to its diverse biological activities. Recent studies in drug discovery and targeted therapy have underscored the importance of this compound as a potential candidate for pharmacological applications.
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride exhibits structural similarities to other amine-based compounds used in antimicrobial agents and anti-inflammatory drugs. The phenylmethoxy group in its molecular framework is particularly noteworthy, as it has been shown to modulate cell membrane interactions and signal transduction pathways. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound can act as a selective inhibitor of kinase enzymes, which are critical in cancer progression and immune regulation. This finding has sparked renewed interest in its potential as a therapeutic agent for oncology and chronic inflammatory diseases.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of N1-(Phenylmethoxy)-1,5-pentaned, 1,5-pentanediamine Dihydrochloride with target proteins. A 2024 computational analysis revealed that its amine groups can form hydrogen bonds with serine residues in protein kinases, thereby inhibiting phosphorylation and cell proliferation. These insights are crucial for drug design and structure-activity relationship (SAR) studies, as they provide a molecular basis for optimizing the selectivity and efficacy of this compound in clinical trials.
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride has also been explored for its role in neuropharmacology. A 2023 study in *Neuropharmacology* highlighted its potential as a modulator of neurotransmitter systems, particularly in dopamine and serotonin pathways. The phenylmethoxy group is believed to interact with receptor subtypes, influencing neuronal signaling and behavioral responses. This property makes it a promising candidate for psychiatric disorders such as depression and schizophrenia, where neurotransmitter imbalances are implicated.
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride is synthesized through a multi-step process involving amine functionalization and aromatic substitution. A 2022 report in *Organic Synthesis* described a green chemistry approach to its production, utilizing catalytic hydrogenation and electrophilic aromatic substitution reactions. This method not only enhances synthetic efficiency but also minimizes environmental impact, aligning with sustainable development goals in pharmaceutical manufacturing.
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride has shown potential in antimicrobial research, particularly against multidrug-resistant pathogens. A 2023 study in *Antimicrobial Agents and Chemotherapy* demonstrated its ability to disrupt bacterial cell membranes through cationic interactions, leading to membrane permeabilization and cell death. This mechanism is distinct from traditional antibiotics, offering a novel strategy for combating antimicrobial resistance.
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride is also being investigated for its anti-inflammatory properties. A 2024 study in *Inflammation Research* revealed that it can inhibit NF-κB activation, a key regulator of inflammatory responses. By suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6, this compound may serve as a therapeutic agent for autoimmune diseases and chronic inflammation.
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride has been shown to exhibit low toxicity in in vitro and in vivo models. A 2023 toxicity study in *Toxicological Sciences* reported minimal cytotoxic effects on normal cells, suggesting its potential for safe therapeutic use. However, further clinical trials are necessary to evaluate its pharmacokinetics and long-term safety in human subjects.
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride is a promising compound with broad applications in pharmacology and biomedical research. Its unique molecular structure and functional groups enable it to interact with multiple biological targets, making it a valuable tool for drug discovery and targeted therapy. As research continues to advance, this compound may play a pivotal role in addressing complex diseases and health challenges in the future.
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